(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

X-ray crystallography cross-coupling reactivity bond metrics

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde (CAS 1171787-59-9) is a bifunctional pyrazole building block bearing a C4-iodo substituent, 3,5-dimethyl ring substitution, and an N1-acetaldehyde side chain. With a molecular formula of C₇H₉IN₂O and a molecular weight of 264.06 g/mol , it belongs to the class of 4-halogenated pyrazole derivatives that serve as versatile intermediates in medicinal chemistry and cross-coupling-based library synthesis.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
Cat. No. B13709101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC=O)C)I
InChIInChI=1S/C7H9IN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3
InChIKeyXFCNHGRPRCQWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde – Key Molecular Identity and Procurement-Relevant Characteristics for Scientific Selection


(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde (CAS 1171787-59-9) is a bifunctional pyrazole building block bearing a C4-iodo substituent, 3,5-dimethyl ring substitution, and an N1-acetaldehyde side chain . With a molecular formula of C₇H₉IN₂O and a molecular weight of 264.06 g/mol , it belongs to the class of 4-halogenated pyrazole derivatives that serve as versatile intermediates in medicinal chemistry and cross-coupling-based library synthesis. Its structural architecture integrates three reactivity handles: a carbon–iodine bond competent for transition-metal-catalyzed transformations, a reactive aldehyde group for condensation and ligation chemistry, and a sterically differentiated pyrazole core conferred by the 3,5-dimethyl substitution pattern. The compound is commercially available from specialty chemical suppliers including Santa Cruz Biotechnology (catalog sc-316560) and Matrix Scientific , and is supplied exclusively for research use.

Why (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde Cannot Be Interchanged with Closest Analogs – Quantitative Differentiation Rationale


Substituting the 4-iodo-3,5-dimethyl substitution pattern or replacing the N1-acetaldehyde moiety with a different functional group profoundly alters reactivity, physicochemical properties, and synthetic utility in ways that are quantitatively measurable. The carbon–iodine bond at C4 exhibits a bond length of 2.039(9) Å versus 1.874(11) Å for C–Br [1], directly impacting oxidative addition kinetics in cross-coupling. In Suzuki–Miyaura reactions, iodo-pyrazoles display a higher propensity for undesired dehalogenation compared to bromo and chloro analogs [2]. Conversely, the C–I bond provides stronger halogen-bonding interactions, with the C–I···N halogen bond exhibiting approximately 20% higher binding energy than the C–Br···N equivalent [3], a property exploited in supramolecular assembly where 3,5-dimethyl-4-iodopyrazole achieves intermolecular interaction energies up to 32.81 kJ mol⁻¹ [4]. The 3,5-dimethyl groups modulate pyrazole ring electronics and lipophilicity relative to the non-methylated analog (MW 236.01 vs 264.06 g/mol), while the acetaldehyde group provides orthogonal reactivity for aldehyde-selective transformations that the NH parent (CAS 2033-45-6) or non-carbonyl N-alkyl derivatives cannot access. These quantifiable differences mean that generic substitution with a bromo analog, a non-methylated variant, or a non-iodinated pyrazole would yield different reaction outcomes, physicochemical profiles, and application suitability [5].

Quantitative Differentiation Evidence for (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde Versus Closest Analogs


C–I Versus C–Br Bond Length Differentiation: Impact on Oxidative Addition in Cross-Coupling

The carbon–iodine bond in 4-iodopyrazole is significantly longer than the carbon–bromine bond in 4-bromopyrazole, with experimentally determined crystal structure values of 2.039(9) Å for C–I versus 1.874(11) Å for C–Br [1]. The longer C–I bond (Δ = +0.165 Å) and its deviation of −0.08 Å from the sum of covalent radii (versus −0.06 Å for C–Br) indicate greater bond polarization and a lower bond dissociation energy, which directly translates into faster oxidative addition with Pd(0) catalysts but also a higher propensity for premature dehalogenation side reactions in Suzuki–Miyaura couplings [2]. This bond-length difference is a first-principles structural parameter that governs the fundamentally distinct reactivity profiles of iodo- versus bromo-substituted pyrazole acetaldehydes.

X-ray crystallography cross-coupling reactivity bond metrics

Divergent Reactivity in Suzuki–Miyaura Cross-Coupling: Iodo vs. Bromo/Chloro Pyrazoles

A direct head-to-head comparison of chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura cross-coupling reaction established that bromo and chloro derivatives are superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation [1]. The iodo derivatives exhibited a measurable increase in the dehalogenation side reaction under standard Suzuki–Miyaura conditions. This finding is critical for procurement decisions: users planning Suzuki–Miyaura-based diversification of the pyrazole C4 position should be aware that (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde may require optimized catalyst systems (e.g., specific phosphine ligands or milder conditions) to suppress dehalogenation relative to its 4-bromo analog (CAS 1171626-73-5). Conversely, when CuI-catalyzed coupling with alkylamines bearing β-hydrogen atoms is required, the iodo derivative is effective whereas bromo and chloro analogs are less suitable under Pd(dba)₂ catalysis for such substrates [2].

Suzuki-Miyaura coupling dehalogenation pyrazole functionalization

Halogen Bonding Strength: C–I···N Interaction Energy Relative to C–Br···N

Ab initio calculations at the CCSD(T)/def2-QZVPP level demonstrate that the C–I···N halogen bond formed by 4-iodopyrazole exhibits approximately 20% higher binding energy compared to the C–Br···N equivalent formed by 4-bromopyrazole [1]. This enhanced halogen bonding capability is structurally rooted in the greater polarizability and larger σ-hole of the iodine atom. In the specific context of 3,5-dimethyl-4-iodopyrazole (DMIP), the hydrogen bond and halogen bond interaction energy between DMIP molecules reaches up to 32.81 kJ mol⁻¹, as predicted by DFT calculations, which is sufficient to drive hierarchical self-assembly into fibrils, sheets, and tubular architectures [2]. The target compound, bearing the same 4-iodo-3,5-dimethylpyrazole core with an additional acetaldehyde hydrogen-bond acceptor, may exhibit even more complex intermolecular interaction patterns.

halogen bonding supramolecular chemistry crystal engineering

Molecular Weight and Physicochemical Property Differentiation Across the Analog Series

The target compound (MW 264.06 g/mol, C₇H₉IN₂O) differs substantially from its closest purchasable analogs in molecular weight and computed properties. The 4-bromo analog (CAS 1171626-73-5) has MW 217.06 g/mol (Δ = −47.00 g/mol, −17.8%) and formula C₇H₉BrN₂O . The non-iodinated analog (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde (CAS 894694-12-3) has MW 138.17 g/mol (Δ = −125.89 g/mol, −47.7%) . The non-methylated analog (4-iodo-1H-pyrazol-1-yl)acetaldehyde (CAS 1172074-04-2) has MW 236.01 g/mol (Δ = −28.05 g/mol, −10.6%) [1]. The 3,5-dimethyl-4-iodopyrazole NH parent (CAS 2033-45-6) has MW 222.03 g/mol with a melting point of 138–142 °C and density of 1.92 g/cm³ , whereas the target aldehyde derivative has different physical properties due to the acetaldehyde side chain. These differences affect stoichiometric calculations for synthesis, shipping costs for bulk procurement, and logP-driven partitioning behavior in biological assays.

physicochemical properties molecular weight lipophilicity

C4 Alkylamination Substrate Specificity: Iodo vs. Bromo/Chloro in Pd- and Cu-Catalyzed C–N Bond Formation

In a systematic investigation of C4-alkylamination of 4-halo-1H-1-tritylpyrazoles, the reactivity order was found to be catalyst-dependent [1]. Under Pd(dba)₂/tBuDavePhos catalysis, 4-bromo-1-tritylpyrazole was more effective than 4-iodo or 4-chloro-1-tritylpyrazoles for C–N coupling with aryl- or alkylamines lacking β-hydrogen atoms. However, under CuI-mediated conditions with 3,4,7,8-tetramethyl-1,10-phenanthroline as ligand at 130 °C under microwave irradiation, 4-iodo-1H-1-tritylpyrazole was effective for alkylamines possessing a β-hydrogen atom, a substrate class that is challenging for Pd-catalyzed protocols due to β-hydride elimination. This divergent catalyst-dependent reactivity means that the choice between iodo and bromo pyrazole acetaldehyde building blocks must be guided by the specific amination strategy planned.

C–N coupling Buchwald-Hartwig amination copper catalysis

Optimal Research and Procurement Scenarios for (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde Based on Quantitative Evidence


Copper-Catalyzed C–N Coupling with β-Hydrogen-Containing Amines for Medicinal Chemistry Library Synthesis

When a synthetic route requires C4-amination of the pyrazole core using alkylamines that bear β-hydrogen atoms, the iodo compound is the substrate of choice. Pd-catalyzed protocols are prone to β-hydride elimination with such amines, but CuI-mediated conditions (20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline, tBuOK, 130 °C, microwave) enable effective coupling specifically with the 4-iodo derivative [1]. The bromo analog is less effective under these Cu-catalyzed conditions, while the non-iodinated analog is unreactive. This scenario applies to medicinal chemistry programs constructing C4-aminated pyrazole libraries where the N1-acetaldehyde handle is subsequently used for reductive amination, hydrazone formation, or aldol condensation to further diversify the scaffold.

Halogen-Bonding-Driven Supramolecular Assembly and Crystal Engineering

The C–I bond's ~20% higher halogen-bonding energy relative to C–Br [1] and the demonstrated ability of 3,5-dimethyl-4-iodopyrazole to form hierarchical supramolecular architectures via combined hydrogen and halogen bonding (interaction energy up to 32.81 kJ mol⁻¹) [2] position this compound as a candidate for crystal engineering studies. The additional acetaldehyde oxygen provides a supplementary hydrogen-bond acceptor site, potentially enabling more complex intermolecular interaction networks than the NH parent or simple N-alkyl derivatives. This scenario is relevant for materials chemistry research, particularly in designing stimuli-responsive supramolecular materials where the iodine heavy atom additionally facilitates structural characterization by X-ray diffraction.

Orthogonal Bifunctional Building Block for Stepwise Diversification in Drug Discovery

The target compound offers two chemically orthogonal reactive sites: a C4-iodo group for transition-metal-catalyzed cross-coupling (Sonogashira, Negishi, Cu-catalyzed C–N coupling) and an N1-acetaldehyde group for carbonyl-selective transformations (reductive amination, hydrazone/oxime formation, Wittig olefination, aldol condensation). This orthogonal reactivity architecture is not available in the NH parent 4-iodo-3,5-dimethylpyrazole (which lacks the aldehyde handle) or in (4-iodo-1H-pyrazol-1-yl)acetaldehyde (which lacks the 3,5-dimethyl groups that enhance lipophilicity and modulate ring electronics) [3]. The 3,5-dimethyl substitution additionally provides steric protection against unwanted N2-side reactions. Procurement of this compound over its non-methylated analog (MW 236.01 vs 264.06 g/mol) is justified when both enhanced lipophilicity for membrane permeability screening and orthogonal diversification are required in the same synthetic intermediate.

Heavy-Atom Probe for X-ray Crystallographic Structure Determination of Protein–Ligand Complexes

The iodine atom at C4 serves as an effective heavy-atom probe for macromolecular crystallography, enabling phase determination via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. The acetaldehyde group can be exploited for covalent or non-covalent attachment to target proteins through Schiff base formation or reductive amination, providing a site-specific labeling strategy. The bromo analog (MW 217.06) provides weaker anomalous scattering (f'' for Br K-edge = 1.28 e⁻ vs I K-edge = 6.85 e⁻), making the iodo compound significantly more effective for phasing at accessible synchrotron wavelengths. This scenario applies to structural biology groups requiring covalent or affinity-based protein labeling reagents with robust crystallographic phasing power.

Quote Request

Request a Quote for (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.